1-Octane-D17-thiol

説明

1-Octane-D17-thiol, also known as 1-Mercaptooctane, is an organic compound . It is a synthetic stable and heavy isotope-labeled thiol compound. The National Institute for Occupational Safety and Health in the United States considers this compound to be an occupational hazard .

Synthesis Analysis

Thiols (RSH) are prepared by relying on the high nucleophilicity of sulfur. For example, the reaction of sodium hydrosulfide with unhindered alkyl halides is the most common approach for preparing thiols .Molecular Structure Analysis

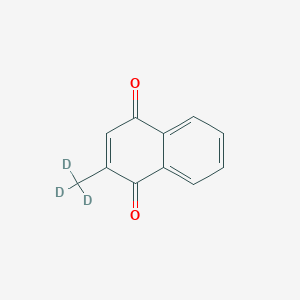

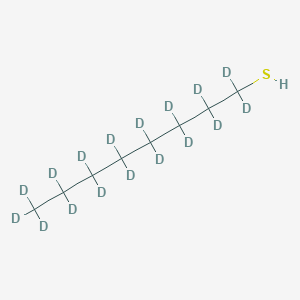

The molecular formula of 1-Octane-D17-thiol is C8HD17S . Its average mass is 163.398 Da and its monoisotopic mass is 163.219620 Da .Chemical Reactions Analysis

Thiols are sulfur analogues of alcohols, containing an SH group in place of the OH group. Therefore, they have some similar features and meanwhile, there are reactions that can set them apart .Physical And Chemical Properties Analysis

1-Octane-D17-thiol has a molar mass of 146.29 g·mol−1 . It has a density of 0.843 g/mL . Its melting point is −49 °C and its boiling point is 197–200 °C .科学的研究の応用

Chemical Reactions and Synthesis : 1-Octane-D17-thiol is used in chemical reactions. For instance, it's involved in the conversion of thiols to their corresponding disulfide under specific reaction conditions, as shown in the study by Tajbakhsh & Habibzadeh (2007). This process is important in organic synthesis and various chemical applications.

Protein Research : This compound has been utilized in the field of protein research. For example, n-Octyl-5-dithio-2-nitrobenzoic acid (ODNB), a reaction product of n-octane-1-thiol, is used for the titration of SH groups in proteins, offering advantages such as faster reactions and the ability to access thiol groups that remain undetected by other reagents, as described by Faulstich, Tews, & Heintz (1993).

Environmental Applications : In environmental studies, specific strains like Pseudonocardia sp. D17 are used for the on-site treatment of contaminants like 1,4-dioxane in groundwater, as demonstrated in research by Yamamoto Norifumi et al. (2018). This showcases the role of 1-Octane-D17-thiol related compounds in bioremediation and environmental clean-up processes.

Material Science and Engineering : In the field of material science, 1-Octane-D17-thiol has been studied for its effects on the performance of various materials, such as battery electrodes. For instance, the impact of 1-octanethiol as an electrolyte additive on iron-air battery electrodes was investigated by McKerracher et al. (2020).

Surface Chemistry : The compound is also significant in surface chemistry, as seen in its adsorption on surfaces like GaN(0001), providing insights into surface modifications and interactions, as noted in the study by Bermudez (2003).

Fuel and Energy Research : It has applications in fuel research, such as in the determination of gasoline octane number, as explored by Mühl, Srića, & Jednačak (1993).

Safety And Hazards

Exposure to 1-Octane-D17-thiol can affect the eyes, skin, respiratory system, blood, and central nervous system, and lead to irritation to the eyes, skin, nose, and throat; lassitude; cyanosis; increased respiration; nausea; drowsiness; headache; and vomiting . It is recommended to wash face, hands and any exposed skin thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

特性

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18S/c1-2-3-4-5-6-7-8-9/h9H,2-8H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZCOBXFFBQJQHH-OISRNESJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

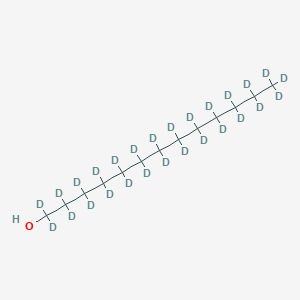

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Octane-D17-thiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)sulfonyl)acetate](/img/structure/B1436233.png)

![1'-Methylspiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride](/img/structure/B1436237.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(piperidin-4-yl)acetamide; trifluoroacetic acid](/img/structure/B1436241.png)

![(1S)-1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanol](/img/structure/B1436243.png)

![2-Ethoxy-6-azaspiro[3.4]octane](/img/structure/B1436245.png)